molecular formula C7H2ClF3O B067385 3,4,5-Trifluorobenzoyl chloride CAS No. 177787-26-7

3,4,5-Trifluorobenzoyl chloride

Cat. No.: B067385
CAS No.: 177787-26-7
M. Wt: 194.54 g/mol
InChI Key: YRUNCQNKZIQTEO-UHFFFAOYSA-N
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Description

3,4,5-Trifluorobenzoyl chloride: is an organic compound with the molecular formula C7H2ClF3O . It is characterized by the presence of three fluorine atoms attached to a benzoyl chloride moiety. This compound is a colorless to pale yellow liquid and is known for its reactivity and utility in organic synthesis .

Mechanism of Action

Target of Action

3,4,5-Trifluorobenzoyl chloride is a chemical reagent used in organic synthesis . The primary targets of this compound are organic molecules that contain nucleophilic functional groups, such as amines and alcohols . These functional groups can react with the carbonyl carbon of the benzoyl chloride group in the compound .

Mode of Action

The compound interacts with its targets through a process known as acylation . In this reaction, the nucleophilic functional group of the target molecule attacks the carbonyl carbon of the benzoyl chloride group, leading to the formation of a new carbon-nitrogen or carbon-oxygen bond . This results in the incorporation of the 3,4,5-trifluorobenzoyl group into the target molecule .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific target molecules it reacts with. The compound is primarily used in the synthesis of more complex organic molecules . Therefore, it can potentially influence a wide range of biochemical pathways depending on the nature of these synthesized products .

Pharmacokinetics

The compound is likely to have high lipophilicity due to the presence of the trifluorobenzoyl group, which could potentially enhance its absorption and distribution within the body .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in the synthesis of other organic compounds . By facilitating the incorporation of the 3,4,5-trifluorobenzoyl group into target molecules, it can significantly alter their chemical properties and biological activities .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to moisture and can readily hydrolyze in the presence of water . Therefore, it needs to be handled and stored under dry conditions . Additionally, the compound is corrosive and can cause severe skin burns and eye damage . Therefore, appropriate safety measures should be taken when handling this compound .

Biochemical Analysis

Biochemical Properties

It is known to be used as a reactant in the synthesis of certain compounds

Cellular Effects

It is known to cause severe skin burns and eye damage , suggesting that it may have cytotoxic effects

Molecular Mechanism

It is known to participate in the synthesis of certain compounds

Temporal Effects in Laboratory Settings

The temporal effects of 3,4,5-Trifluorobenzoyl chloride, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied. It is known to cause severe skin burns and eye damage , suggesting that it may have long-term cytotoxic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4,5-Trifluorobenzoyl chloride can be synthesized through the reaction of 3,4,5-trifluorobenzoic acid with thionyl chloride or oxalyl chloride. The reaction typically involves refluxing the acid with the chlorinating agent in the presence of a catalytic amount of dimethylformamide (DMF) as a solvent. The reaction proceeds as follows:

C7H3F3O2+SOCl2C7H2ClF3O+SO2+HCl\text{C7H3F3O2} + \text{SOCl2} \rightarrow \text{C7H2ClF3O} + \text{SO2} + \text{HCl} C7H3F3O2+SOCl2→C7H2ClF3O+SO2+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient heat and mass transfer, thereby optimizing the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3,4,5-Trifluorobenzoyl chloride undergoes nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3,4,5-trifluorobenzoic acid and hydrochloric acid.

    Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts acylation reactions to introduce the 3,4,5-trifluorobenzoyl group into aromatic compounds.

Common Reagents and Conditions:

    Amines: Reacts with primary or secondary amines in the presence of a base such as triethylamine to form amides.

    Alcohols: Reacts with alcohols in the presence of a base to form esters.

    Water: Hydrolysis occurs readily in the presence of water or aqueous base.

Major Products Formed:

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    3,4,5-Trifluorobenzoic Acid: Formed from hydrolysis.

Scientific Research Applications

Chemistry: 3,4,5-Trifluorobenzoyl chloride is widely used as a building block in the synthesis of various fluorinated organic compounds. It is employed in the preparation of pharmaceuticals, agrochemicals, and materials science.

Biology and Medicine: In medicinal chemistry, it is used to synthesize bioactive molecules that exhibit enhanced metabolic stability and bioavailability due to the presence of fluorine atoms. It is also used in the development of enzyme inhibitors and receptor ligands.

Industry: In the industrial sector, it is used in the production of specialty chemicals and advanced materials. Its reactivity makes it a valuable intermediate in the synthesis of polymers and other high-performance materials .

Comparison with Similar Compounds

  • 2,4,5-Trifluorobenzoyl chloride
  • 2,3,4,5-Tetrafluorobenzoyl chloride
  • 4-Fluorobenzoyl chloride
  • 4-(Trifluoromethyl)benzoyl chloride

Comparison: 3,4,5-Trifluorobenzoyl chloride is unique due to the specific positioning of the fluorine atoms on the benzene ring. This positioning influences the compound’s reactivity and the electronic properties of the resulting products. Compared to other trifluorobenzoyl chlorides, the 3,4,5-substitution pattern provides distinct steric and electronic effects, making it suitable for specific synthetic applications .

Properties

IUPAC Name

3,4,5-trifluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF3O/c8-7(12)3-1-4(9)6(11)5(10)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUNCQNKZIQTEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60938991
Record name 3,4,5-Trifluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60938991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177787-26-7, 17787-26-7
Record name 3,4,5-Trifluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60938991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-Trifluorobenzoyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4,5-Trifluorobenzoylchloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3,4,5-Trifluorobenzoic acid (0.176 g, 1.0 mmol) in dichloromethane (1.5 mL) was treated with a solution of oxalyl chloride (1.5 mL of 2 M in dichloromethane, 3 mmol) and a catalytic amount of N,N-dimethylformamide. The reaction was stirred overnight at ambient temperature. The excess oxalyl chloride was removed in vacuo to afford 3,4,5-trifluorobenzoyl chloride.
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Synthesis routes and methods II

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